molecular formula C10H19NO4 B11762311 (3S,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

(3S,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B11762311
M. Wt: 217.26 g/mol
InChI Key: BSTWKRUNXOFBPE-HTQZYQBOSA-N
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Description

(3S,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is substituted with hydroxyl and hydroxymethyl groups. The presence of these functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate.

    Reaction Conditions: The reaction conditions often involve the use of protecting groups to ensure selective reactions at specific sites. Common reagents include tert-butyl chloroformate, which is used to introduce the tert-butyl ester group.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate hydrogenation reactions, ensuring the correct stereochemistry of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is crucial for its application in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

(3S,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of chiral compounds and catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and hydroxymethyl groups allow the compound to form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in the conformation of the target molecules, affecting their function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound is unique due to its specific stereochemistry and functional groups.

    tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the specific stereochemistry of the (3S,4R) isomer.

    tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate derivatives: These derivatives may have different substituents on the pyrrolidine ring, leading to variations in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of chiral drugs and catalysts.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1

InChI Key

BSTWKRUNXOFBPE-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CO

Origin of Product

United States

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